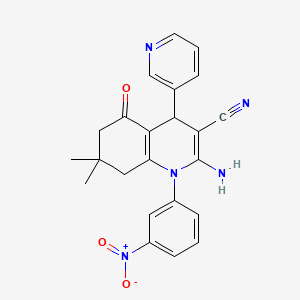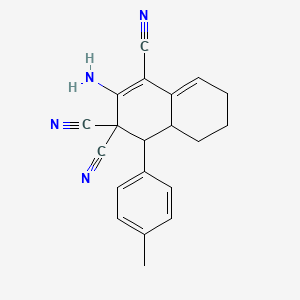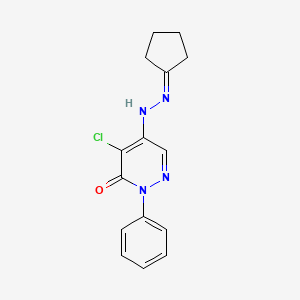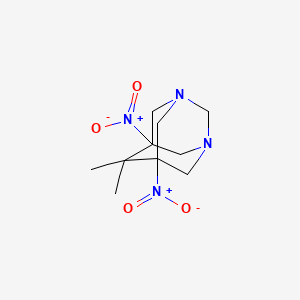![molecular formula C35H40N4O6S2 B11101024 N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)](/img/structure/B11101024.png)
N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE is a complex organic compound characterized by its multiple sulfonyl and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of methyl-substituted aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamides. These intermediates are then coupled with acylating agents to introduce the acetyl groups, followed by further functionalization to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and anilino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methylphenyl)sulfonamide: Similar structure but lacks the acetyl groups.
N-(4-Methylphenyl)sulfonylacetamide: Contains only one sulfonyl and one acetyl group.
N,N’-Bis(4-methylphenyl)urea: Similar aromatic structure but different functional groups.
Uniqueness
N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE is unique due to its combination of multiple sulfonyl and acetyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C35H40N4O6S2 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-[[2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C35H40N4O6S2/c1-25-14-18-30(19-15-25)46(42,43)38(32-12-8-6-10-27(32)3)23-34(40)36-22-29(5)37-35(41)24-39(33-13-9-7-11-28(33)4)47(44,45)31-20-16-26(2)17-21-31/h6-21,29H,22-24H2,1-5H3,(H,36,40)(H,37,41) |
InChI Key |
NGKTYTDWYUTBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11100942.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11100947.png)
![(3,5-diphenyl-1H-pyrazol-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11100957.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11100962.png)
![5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one](/img/structure/B11100981.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11100983.png)
![3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11100985.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11100998.png)



![4-chloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11101034.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B11101039.png)
